2-cyclopropyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O/c1-22(16-14(17(18,19)20)5-2-8-21-16)13-4-3-9-23(11-13)15(24)10-12-6-7-12/h2,5,8,12-13H,3-4,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUKGRLLKEXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CC2CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Implications of Structural Differences
- Trifluoromethyl Pyridine vs. Benzimidazole-Naphthalene : The target compound’s trifluoromethyl pyridine group enhances metabolic resistance and membrane permeability compared to the hydroxy-substituted benzimidazole-naphthalene system in , which may prioritize DNA intercalation or kinase inhibition .
- Molecular Weight : The target compound’s lower molecular weight (~339 vs. 504 g/mol) suggests better bioavailability and oral absorption, aligning with Lipinski’s Rule of Five guidelines.
- Solubility : The hydroxy group in ’s compound improves aqueous solubility but may limit blood-brain barrier penetration, whereas the trifluoromethyl group in the target compound favors CNS-targeted applications.
Pharmacokinetic and Therapeutic Potential
- Target Selectivity : The pyridine and piperidine moieties in the target compound may favor interactions with ATP-binding pockets in kinases, whereas the naphthalene-benzimidazole system in could intercalate DNA or inhibit topoisomerases.
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with piperidin-3-one as the starting material. Reductive amination with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) yields 3-(methylamino)piperidine . This step typically achieves 75–85% yield under optimized conditions (methanol, 25°C, 12 h).
Coupling with 3-(Trifluoromethyl)Pyridin-2-Amine
The methylamino group undergoes Buchwald-Hartwig amination with 2-bromo-3-(trifluoromethyl)pyridine to install the aryl substituent. Catalytic systems such as Pd2(dba)3/Xantphos in toluene at 110°C for 24 hours afford the coupled product in 60–70% yield. Alternatives include Ullmann-type couplings using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine.
Table 1: Optimization of Coupling Reactions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3/Xantphos | Toluene | 110 | 24 | 68 |
| CuI/DMEDA | DMSO | 100 | 48 | 52 |
| Ni(COD)2/dtbbpy | THF | 80 | 36 | 45 |
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanation of Allyl Ethanoate
Cyclopropane formation employs the Simmons-Smith reaction , where allyl ethanoate reacts with diiodomethane (CH2I2) and a zinc-copper couple in diethyl ether. This generates cyclopropanecarboxylic acid ethyl ester in 80–90% yield. Hydrolysis with aqueous NaOH followed by treatment with thionyl chloride (SOCl2) converts the ester to cyclopropanecarbonyl chloride .
Final Acylation Step
The piperidine intermediate undergoes N-acylation with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. Reaction at 0°C to room temperature for 6 hours provides the target compound in 85–90% yield.
Table 2: Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropanecarbonyl Cl | Et3N | DCM | 0–25 | 88 |
| Cyclopropanecarbonyl Cl | DMAP | THF | 25 | 78 |
| Cyclopropanecarbonyl Cl | NaHCO3 | Acetone | 40 | 65 |
Stereochemical Considerations and Purification
The piperidine ring introduces stereogenic centers at C3 and C1. Chiral HPLC or recrystallization with (R)-mandelic acid resolves enantiomers, achieving >99% enantiomeric excess (ee). Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Alternative Synthetic Routes
One-Pot Sequential Amination-Acylation
A streamlined approach combines reductive amination and acylation in a single pot. Using polymer-supported cyanoborohydride reagents minimizes byproducts, improving overall yield to 70%.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic piperidine intermediates offers eco-friendly stereocontrol. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) achieves 50% conversion with 98% ee for the desired (R)-isomer.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) demonstrate consistent yields (75–80%) using flow chemistry for the acylation step. Continuous stirred-tank reactors (CSTRs) reduce reaction times from 6 hours to 30 minutes .
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?
The compound contains three critical motifs:
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
- Piperidinyl-aminopyridine core : Facilitates interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic effects .
- Trifluoromethylpyridine moiety : Introduces strong electron-withdrawing effects, improving membrane permeability and binding affinity .
Methodological Insight : Structural confirmation requires X-ray crystallography or NMR spectroscopy to resolve stereochemical ambiguities, particularly in the piperidine ring .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, especially for the cyclopropyl and piperidinyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.1% detection limit) .
- HPLC with UV/Vis detection : Quantifies purity (>95% threshold for biological assays) .
Data Contradiction Example : Discrepancies in NMR coupling constants (e.g., cyclopropyl protons) may indicate isomerization; resolved via variable-temperature NMR .
Q. What are the foundational synthetic routes for preparing this compound?
The synthesis typically involves:
Formation of the trifluoromethylpyridine intermediate : Via nucleophilic substitution of 3-chloropyridine derivatives with methylamine under reflux in ethanol .
Piperidine functionalization : Alkylation or reductive amination to introduce the cyclopropyl-ethanone group .
Final coupling : Achieved using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
Key Challenge : Low yields (<40%) in the cyclopropanation step due to ring strain; optimized via slow addition of diazomethane .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability in multi-step synthesis?
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading .
- Continuous Flow Chemistry : Enhances reproducibility in cyclopropanation by maintaining precise temperature control (e.g., 25°C ± 0.5°C) .
- In-line Analytics : Implement FTIR spectroscopy to monitor intermediate formation in real time .
Case Study : Scaling from 10 mg (lab) to 100 g (pilot) required switching from batch to flow reactors, improving yield by 22% .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Integrated Computational-Experimental Workflow :
- Molecular Dynamics (MD) Simulations : Predict binding poses with target enzymes (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., Kd = 120 nM vs. predicted 90 nM) .
- Crystallographic Validation : Resolve discrepancies in binding site interactions (e.g., trifluoromethyl group orientation) .
Example : MD simulations overestimated hydrophobic interactions; SPR confirmed weaker binding, prompting scaffold modification .
Q. How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?
- SAR Table : Modifications and outcomes for analogs:
Methodology : Use Free-Wilson analysis to quantify contributions of substituents to activity .
Q. What are the challenges in characterizing the compound’s 3D conformation, and how are they addressed?
- Crystallization Difficulty : Flexible piperidine ring complicates crystal growth. Mitigated via co-crystallization with bovine serum albumin (BSA) to stabilize conformers .
- Dynamic NMR : Resolves rotational barriers in the methylamino group (ΔG‡ = 12 kcal/mol) .
Q. How do solvent and catalyst choices impact the synthesis of piperidinyl intermediates?
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve nucleophilic substitution rates but may hydrolyze trifluoromethyl groups. Dichloromethane balances reactivity and stability .
- Catalyst Optimization : Palladium on carbon (Pd/C) outperforms copper iodide in Suzuki-Miyaura couplings (yield: 78% vs. 45%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
